

## An In-Depth Technical Guide to LAH5 Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Core Principle: A pH-Sensing Chaperone for Intracellular Cargo

**LAH5** is a synthetic, amphipathic cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various macromolecular cargos. Its unique histidine-rich sequence confers a pH-sensitive character, enabling it to navigate the cellular endocytic pathway and release its cargo into the cytoplasm, a critical step for the bioactivity of many therapeutic molecules. This guide provides a comprehensive overview of the **LAH5** peptide, its mechanism of action, experimental protocols for its use, and key quantitative data to inform its application in research and drug development.

## **Physicochemical Properties of LAH5**

A thorough understanding of the physical and chemical characteristics of **LAH5** is fundamental to its effective application.



| Property            | Value                          | Reference |
|---------------------|--------------------------------|-----------|
| Amino Acid Sequence | KKALLALALHHLAHLAHHLAL<br>ALKKA | [1][2]    |
| Molecular Weight    | 2803.44 Da                     | [1][2]    |
| CAS Number          | 476169-12-7                    | [1]       |
| Appearance          | White to off-white solid       | [1]       |
| Nature              | Amphipathic, Cationic          | [1][3]    |

## Mechanism of Action: The pH-Triggered Escape

The efficacy of **LAH5** as a delivery vehicle hinges on its ability to overcome the endosomal barrier. The proposed mechanism involves a series of pH-dependent conformational changes.



Click to download full resolution via product page

Figure 1: Proposed mechanism of LAH5-mediated intracellular cargo delivery.

At the physiological pH of the extracellular environment (pH 7.4), the histidine residues in the **LAH5** peptide are largely neutral. In this state, the cationic peptide electrostatically interacts with the negatively charged cargo (e.g., nucleic acids) to form stable nanocomplexes. These nanocomplexes are then internalized by the cell through endocytosis.[3] As the endosome matures, its internal pH drops to approximately 5.5. This acidic environment triggers the protonation of the imidazole rings of the histidine residues in **LAH5**. This change in charge induces a conformational shift in the peptide, promoting the formation of an  $\alpha$ -helical structure which then interacts with and disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[4][5]



## **Quantitative Data Summary**

The following tables summarize key quantitative parameters reported in the literature for **LAH5**-mediated delivery.

**Table 1: Nanocomplex Characterization** 

| Cargo<br>Type               | Molar<br>Ratio<br>(Cargo:L<br>AH5) | Size (nm)       | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) at<br>pH 7.4 | Zeta<br>Potential<br>(mV) at<br>pH 5.4 | Referenc<br>e |
|-----------------------------|------------------------------------|-----------------|--------------------------------------|----------------------------------------|----------------------------------------|---------------|
| Cas9 RNP                    | 1:50                               | ~150            | ~0.3-0.4                             | ~-8                                    | Not<br>Reported                        | [4]           |
| Cas9 RNP                    | 1:150                              | ~160            | ~0.3-0.4                             | ~-6                                    | Not<br>Reported                        | [4]           |
| Cas9 RNP                    | 1:250                              | ~180            | ~0.3-0.4                             | ~-4                                    | Not<br>Reported                        | [4]           |
| Cas9<br>RNP/HDR<br>Template | 1:1:250                            | Not<br>Reported | Not<br>Reported                      | Not<br>Reported                        | Not<br>Reported                        | [3]           |

Table 2: In Vitro Gene Editing Efficiency with CRISPR-Cas9 RNP



| Cell Line              | Target Gene | Molar Ratio<br>(RNP:LAH5) | RNP<br>Concentrati<br>on | Gene<br>Editing<br>Efficiency<br>(%) | Reference |
|------------------------|-------------|---------------------------|--------------------------|--------------------------------------|-----------|
| HEK293T                | Reporter    | 1:50                      | 20 nM                    | ~30                                  | [3]       |
| HEK293T                | Reporter    | 1:150                     | 20 nM                    | ~60                                  | [3]       |
| HEK293T                | Reporter    | 1:250                     | 20 nM                    | ~70                                  | [3]       |
| HeLa                   | CCR5        | 1:150                     | Not Specified            | >20                                  | [4]       |
| HEPG2                  | CCR5        | 1:250                     | Not Specified            | ~20                                  | [4]       |
| ARPE-19                | CCR5        | 1:250                     | Not Specified            | ~15                                  | [4]       |
| Primary<br>Fibroblasts | CCR5        | 1:250                     | Not Specified            | ~10                                  | [4]       |

**Table 3: Cytotoxicity of LAH5 Nanocomplexes** 

| Cell Line | Cargo    | Molar Ratio<br>(Cargo:LAH<br>5) | RNP<br>Concentrati<br>on | -<br>Cell<br>Viability (%) | Reference |
|-----------|----------|---------------------------------|--------------------------|----------------------------|-----------|
| Multiple  | Cas9 RNP | 1:50 - 1:500                    | 20 nM                    | >80                        | [4]       |
| Multiple  | Cas9 RNP | 1:1000                          | 20 nM                    | ~50                        | [4]       |

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments involving the **LAH5** peptide.

## **Workflow for LAH5-Mediated Intracellular Delivery**





Click to download full resolution via product page

Figure 2: General experimental workflow for LAH5-mediated intracellular delivery.



## **Protocol 1: Preparation of LAH5-siRNA Nanocomplexes**

While specific data for **LAH5**-siRNA delivery is limited, protocols for the similar LAH4 peptide provide a strong starting point.[1][6]

- Prepare LAH5 Stock Solution: Dissolve lyophilized LAH5 peptide in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750 μM.[1] Store aliquots at -20°C or -80°C.
- Prepare siRNA Stock Solution: Resuspend lyophilized siRNA in nuclease-free water or appropriate buffer to a stock concentration of 20-100 μM.
- Complex Formation:
  - For a target final siRNA concentration of 50 nM in a 96-well plate (100 μL final volume),
     dilute the siRNA stock in serum-free media (e.g., Opti-MEM).
  - Add the LAH5 stock solution to the diluted siRNA to achieve the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA) or molar ratio. A starting point for optimization could be a weight/weight peptide/siRNA ratio of 10.5/1.[6] Molar ratios ranging from 1:20 to 1:80 (siRNA:peptide) have been used for other CPPs and can be a starting point for optimization.[7]
  - Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for complex formation.

### **Protocol 2: In Vitro Transfection of Adherent Cells**

- Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well or 24-well) 18-24 hours prior to transfection, aiming for 50-70% confluency at the time of transfection.
- Transfection:
  - Gently aspirate the culture medium from the cells.
  - Add the freshly prepared LAH5-siRNA nanocomplex suspension to the cells.



Incubate the cells with the nanocomplexes for 4 to 24 hours at 37°C in a CO2 incubator.
 The optimal incubation time should be determined empirically.

#### Post-Transfection:

- After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
- Incubate the cells for an additional 24 to 72 hours before assessing gene knockdown.

# Protocol 3: Assessment of Gene Knockdown (Quantitative Real-Time PCR)

- RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target gene
  and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to a negative control (e.g., cells treated with a non-targeting siRNA).[8][9]

### **Protocol 4: Cytotoxicity Assay (MTS Assay)**

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
- Treatment: Treat the cells with LAH5-cargo nanocomplexes at various concentrations or molar ratios. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- Incubation: Incubate the cells for 24 to 72 hours.



- MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.[4]
- Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

# Protocol 5: Visualization of Endosomal Escape via Fluorescence Microscopy

This protocol provides a general framework for visualizing the endosomal escape of **LAH5**-delivered cargo.

- Labeling:
  - Label the LAH5 peptide with a pH-insensitive fluorescent dye (e.g., TAMRA, Alexa Fluor 647) and the cargo with a different colored pH-insensitive dye (e.g., FITC, Alexa Fluor 488).[10] Alternatively, use a pH-sensitive dye for the cargo to specifically visualize its release into the neutral pH of the cytosol.[11]
- Cell Preparation and Transfection:
  - Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
  - Transfect the cells with the fluorescently labeled LAH5-cargo nanocomplexes as described in Protocol 2.
- Endosome Staining:
  - Prior to imaging, incubate the cells with a marker for late endosomes/lysosomes, such as LysoTracker Red DND-99 or LysoTracker Green DND-26, for 30-60 minutes according to the manufacturer's instructions.[12]
- Live-Cell Imaging:
  - Wash the cells with fresh medium or a suitable imaging buffer.



- Image the cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores.
- Acquire time-lapse images to track the internalization of the nanocomplexes and their colocalization with the endosomal marker.
- Image Analysis:
  - Analyze the images to determine the degree of co-localization between the LAH5-cargo and the endosomal marker over time. A decrease in co-localization and the appearance of a diffuse cargo signal throughout the cytoplasm is indicative of endosomal escape.[13]

## **Conclusion and Future Perspectives**

The **LAH5** peptide represents a promising tool for the intracellular delivery of a variety of macromolecular cargos. Its pH-dependent mechanism of action allows for efficient endosomal escape, a major hurdle in non-viral delivery. The data and protocols presented in this guide provide a solid foundation for researchers to begin utilizing **LAH5** in their work.

Future research should focus on expanding the range of cargos delivered by **LAH5**, including other nucleic acids like mRNA and proteins. Further optimization of nanocomplex formulation and a more extensive characterization of its cytotoxicity and in vivo efficacy will be crucial for its potential translation into therapeutic applications. The continued exploration of **LAH5** and similar histidine-rich peptides will undoubtedly contribute to the advancement of intracellular drug delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. genscript.com [genscript.com]
- 2. Histidine-Rich Cationic Cell-Penetrating Peptides for Plasmid DNA and siRNA Delivery PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Versatility of cell-penetrating peptides for intracellular delivery of siRNA PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Peptide fluorescent labeling SB-PEPTIDE Peptide engineering [sb-peptide.com]
- 11. Monitoring the cytosolic entry of cell-penetrating peptides using a pH-sensitive fluorophore PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to LAH5 Peptide for Intracellular Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599666#lah5-peptide-for-intracellular-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com